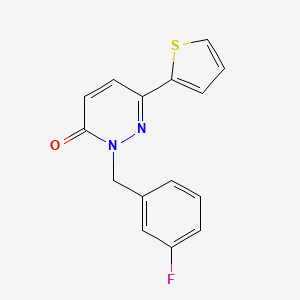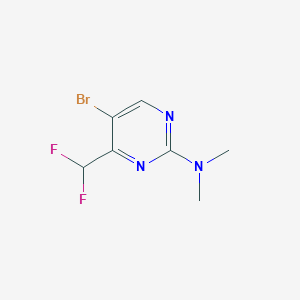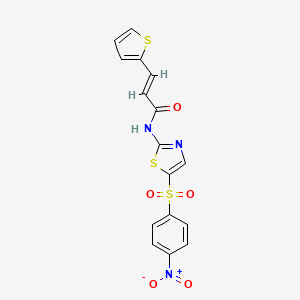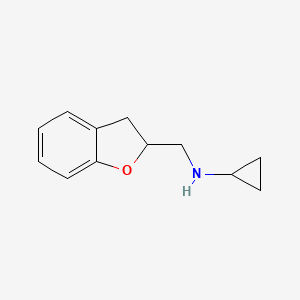
N-(2,3-dihydro-1-benzofuran-2-ylmethyl)cyclopropanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dihydro-1-benzofuran-2-ylmethyl)cyclopropanamine is a chemical compound with the molecular formula C12H15NO. It is not intended for human or veterinary use and is typically used for research purposes .
Molecular Structure Analysis
The molecular weight of this compound is 189.258. The compound has a benzofuran ring attached to a cyclopropanamine group .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Catalysis
N-(2,3-dihydro-1-benzofuran-2-ylmethyl)cyclopropanamine and related compounds serve as key intermediates in the synthesis of functionally diverse molecules. For instance, Filatov et al. (2017) demonstrated the preparation of 3-Spiro[cyclopropa[a]pyrrolizine]- and 3-spiro[3-azabicyclo[3.1.0]hexane]oxindoles through a one-pot three-component reaction, showcasing the compound's role in facilitating complex intramolecular cycloadditions (Filatov et al., 2017). Similarly, Clemenceau et al. (2020) highlighted a novel method for direct synthesis of cyclopropanes from gem-dialkyl groups via double C-H activation, indicating the compound's utility in innovative synthetic pathways (Clemenceau et al., 2020).
Medicinal Chemistry and Drug Design
In the realm of medicinal chemistry, the structural motif of this compound is instrumental in the development of novel therapeutic agents. Blass (2016) discussed the utilization of cyclopropanamine compounds as LSD1 inhibitors, highlighting their potential in treating a range of conditions, including schizophrenia and Alzheimer’s disease, by modulating gene expression via histone methylation (Blass, 2016).
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-2-ylmethyl)cyclopropanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-2-4-12-9(3-1)7-11(14-12)8-13-10-5-6-10/h1-4,10-11,13H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJPZVWTFLXFDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Amino-2-[3-(2-chloro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2760128.png)
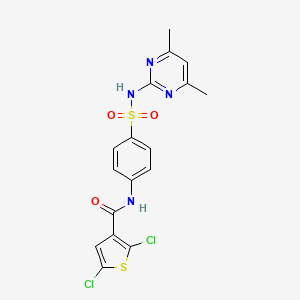
![1-Oxa-7-azaspiro[4.4]nonan-3-one;hydrochloride](/img/structure/B2760130.png)
![N-[4-(4-ethylpiperazine-1-carbonyl)phenyl]-2,3,5,6-tetramethylbenzene-1-sulfonamide](/img/structure/B2760132.png)
![N-(3-chloro-4-methylphenyl)-2-(4-ethyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)acetamide](/img/structure/B2760134.png)
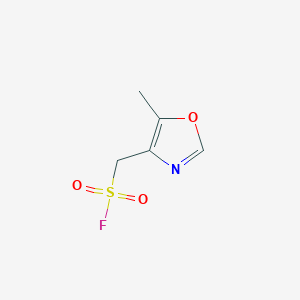


![N-(4-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2760141.png)
![[5-(Ethoxymethyl)-1H-1,2,4-triazol-3-yl]methanamine;hydrochloride](/img/structure/B2760143.png)
